Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7), also designated as isopropyl 2-(4-benzylpiperazin-1-yl)nicotinate or AKOS005097450, is a synthetic small molecule (C₂₀H₂₅N₃O₂; MW 339.44 g/mol) belonging to the benzylpiperazine-nicotinate ester class. It features a pyridine-3-carboxylate core substituted at the 2-position with a 4-benzylpiperazine moiety and esterified with an isopropyl group.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 338792-73-7
Cat. No. B2780595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
CAS338792-73-7
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H25N3O2/c1-16(2)25-20(24)18-9-6-10-21-19(18)23-13-11-22(12-14-23)15-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3
InChIKeyXVOLYLJIWQVSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7): Chemical Class, Structural Identity, and Procurement Context


Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7), also designated as isopropyl 2-(4-benzylpiperazin-1-yl)nicotinate or AKOS005097450, is a synthetic small molecule (C₂₀H₂₅N₃O₂; MW 339.44 g/mol) belonging to the benzylpiperazine-nicotinate ester class . It features a pyridine-3-carboxylate core substituted at the 2-position with a 4-benzylpiperazine moiety and esterified with an isopropyl group. The compound is catalogued in chemical supplier databases as a research chemical and is structurally positioned within the broader patent landscape of neurostimulative piperazine derivatives developed by Neuralstem, Inc., as described in US Patent Application 2013/0005974, which covers disubstituted piperazines coupled with benzyl and nicotinic acid moieties for neurological applications [1].

Why Generic Substitution Fails for CAS 338792-73-7: Structural Nuances Differentiating This Isopropyl Ester from Closest Benzylpiperazine-Nicotinate Analogs


Within the benzylpiperazine-nicotinate chemotype, ostensibly minor structural variations produce consequential differences in physicochemical and pharmacological properties that preclude simple interchangeability. The target compound's isopropyl ester moiety confers distinct lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability compared to its closest analogs: the free carboxylic acid (CAS 247117-48-2), the benzhydryl-substituted variant (CAS 400085-29-2), the carbonyl-bridged piberaline (CAS 39640-15-8), and the neurogenic methanone derivative NSI-189 (CAS 1270138-40-3) . The ester function eliminates the pH-dependent ionization of the carboxylic acid (predicted pKa ~6.92 for the pyridinium nitrogen vs. ~4–5 for a nicotinic acid carboxyl group), thereby altering solubility, membrane partitioning, and potential off-target polypharmacology at aminergic receptors . Furthermore, the isopropyl ester may serve as a prodrug motif or a metabolic soft spot susceptible to esterase-mediated hydrolysis, a property absent in the ketone-linked analogs. These differences mean that procurement decisions cannot rely on class-level assumptions; each compound must be evaluated on its own quantitative profile for the intended experimental system.

Quantitative Differentiation Evidence for CAS 338792-73-7: Physicochemical Properties, Synthetic Lineage, and Purity Benchmarks vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Isopropyl Ester vs. Free Carboxylic Acid Comparator

The target compound's isopropyl ester (MW 339.44 g/mol) is 42.09 Da heavier than its direct acid analog, 2-(4-benzylpiperazin-1-yl)nicotinic acid (CAS 247117-48-2; MW 297.35 g/mol [1]). The esterification eliminates the carboxylic acid hydrogen bond donor, reducing the HBD count from 1 to 0, which is predicted to increase logP by approximately 1.5–2.0 units based on the Hansch π constant for the isopropyl ester relative to the free acid [2]. This increase in lipophilicity is consistent with the predicted boiling point (470.3±45.0 °C) and density (1.148±0.06 g/cm³) of the target compound . The absence of the ionizable carboxylic acid group also shifts the dominant ionization center to the piperazine nitrogen (predicted pKa 6.92±0.10 ), meaning the compound remains predominantly uncharged at physiological pH, unlike the acid which exists substantially as the carboxylate anion.

Physicochemical profiling Lipophilicity Drug-likeness BBB permeability prediction

Structural Differentiation from NSI-189: Ester vs. Methanone Linkage and Implications for Metabolic Stability

The target compound (ester linkage, MW 339.44) differs critically from the neurogenic compound NSI-189 (CAS 1270138-40-3; amido-methanone linkage, MW 366.50 ) in the nature of the bond connecting the pyridine ring to its substituent. The target features an ester (O–C=O) at the 3-position of the pyridine, whereas NSI-189 features a methanone (C=O) bridge with an additional isopentylamino side chain [1]. This structural divergence yields distinct metabolic liabilities: the ester is a potential substrate for ubiquitous carboxylesterases (CES1/CES2), which would hydrolyze it to the carboxylic acid, whereas NSI-189's methanone is substantially more resistant to hydrolytic metabolism [2]. Conversely, ester functionality may be deliberately exploited as a prodrug strategy for generating the active acid in situ. The compound also has 6 rotatable bonds vs. NSI-189's 8, suggesting a modestly more constrained conformational profile that may affect entropic binding penalties.

Metabolic stability Esterase susceptibility Neurogenic compounds Prodrug design

Purity Benchmarking and Batch Quality Control: Vendor-Supplied Analytical Data for CAS 338792-73-7

The target compound is commercially available with documented purity specifications that enable informed procurement. Bidepharm supplies CAS 338792-73-7 at a standard purity of 90% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Alternative vendors report purities of >97% (JK Chemical ) and 98% by HPLC (ChemicalBook ), with UV-based purity specifications (≥85%) also available (Acmec [1]). This range of purity options (85–98%) allows researchers to select a grade appropriate to their experimental tolerance. In contrast, the closest analog 2-(4-benzylpiperazin-1-yl)nicotinic acid (CAS 247117-48-2) is reported at a purity of ≥98% (NLT 98% [2]) but with narrower vendor availability and variable QC documentation depth. The benzhydryl analog (CAS 400085-29-2) has comparatively limited commercial availability with fewer documented purity specifications.

Analytical chemistry Purity specification Quality control Procurement

Patent Pedigree: Coverage of the Ester Chemotype in Neuralstem's Neurostimulative Piperazine Synthesis Platform

The target compound falls within the generic scope of US Patent Application 2013/0005974 (Neuralstem, Inc.), which claims an improved synthesis for piperazine derivatives containing both benzyl and nicotinic acid moieties and specifically encompasses compounds of formula (I) wherein R₁ is alkyl (including isopropyl) [1]. This patent explicitly describes these compounds as neurogenesis agents with potential utility in Alzheimer's disease, mild cognitive impairment, dementia, stroke, traumatic brain injury, and schizophrenia [1]. The patent application references the foundational US Patent 7,560,553, which describes various compounds including this chemotype as neurogenesis agents identified through phenotypic screening of ~10,269 compounds in human hippocampal neural stem cell assays [2]. While the patent does not disclose specific biological activity data (IC₅₀, EC₅₀) for the individual isopropyl ester, its inclusion within the claimed genus—alongside the clinically investigated NSI-189—establishes it as a structurally enabled member of a therapeutically validated chemical series. This is in contrast to piberaline (CAS 39640-15-8), which belongs to a distinct patent family focused on psychostimulant piperazines rather than neurogenesis [3].

Intellectual property Neurogenesis agents Patent landscape Synthetic methodology

Predicted Physicochemical and ADME Profile vs. Benzhydryl Analog: Implications for CNS Drug-Likeness

Comparison of the target compound with its benzhydryl-substituted analog (isopropyl 2-(4-benzhydrylpiperazino)nicotinate, CAS 400085-29-2 ) reveals substantial differences in key drug-likeness parameters. The benzhydryl analog has a molecular weight of 415.54 g/mol and molecular formula C₂₆H₂₉N₃O₂, exceeding the target by 76.10 Da (+22.4%) and containing 6 additional carbon atoms . This increase pushes the benzhydryl analog well beyond the typical CNS drug-likeness threshold of MW ≤400 Da, whereas the target compound (MW 339.44) resides comfortably within this range [1]. The additional phenyl ring in the benzhydryl analog also increases the number of aromatic rings (from 2 to 3) and topological polar surface area, parameters that correlate inversely with BBB permeability in multiparameter optimization (MPO) scoring schemes [2]. The target compound's hydrogen bond acceptor count of 5 vs. the benzhydryl analog's comparable value (~5) suggests similar hydrogen-bonding capacity, but the lower molecular weight and reduced aromatic ring count favor the target for CNS exposure.

CNS drug-likeness ADME prediction Physicochemical properties Blood-brain barrier permeability

Rotatable Bond Count and Conformational Flexibility: Differentiation from Piberaline for Target Engagement Predictions

The target compound possesses 6 rotatable bonds (chem960.com prediction ), compared to 3 rotatable bonds in piberaline (CAS 39640-15-8; 1-benzyl-4-picolinoylpiperazine), which has a carbonyl bridge directly connecting the piperazine to the pyridine ring [1]. The higher rotatable bond count of the target compound (+3 vs. piberaline) implies greater conformational flexibility in solution, which carries both advantages (enhanced ability to adapt to diverse binding-site topographies) and disadvantages (higher entropic penalty upon binding, potentially reducing affinity) [2]. Piberaline's more rigid structure, with a direct carbonyl linker between the piperazine and the pyridine 2-position, produces a different spatial arrangement of the benzyl pharmacophore relative to the pyridine ring compared to the target compound, where the piperazine is directly attached at the pyridine 2-position via an N–C bond. These conformational differences are predicted to yield distinct pharmacophoric geometries that may result in differential target selectivity profiles, though no direct comparative binding data are publicly available.

Conformational entropy Ligand efficiency Target engagement Molecular recognition

Recommended Application Scenarios for Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Screening: Prioritization Over Higher-MW Benzhydryl Analogs for BBB-Penetrant Candidate Selection

For CNS-targeted phenotypic or target-based screening campaigns, CAS 338792-73-7 (MW 339.44, 2 aromatic rings) is quantitatively favored over the benzhydryl analog CAS 400085-29-2 (MW 415.54, 3 aromatic rings) based on CNS MPO scoring criteria. The target compound resides within the established MW ≤400 Da threshold associated with successful CNS drugs, whereas the benzhydryl analog exceeds this threshold by 15.54 Da, predicting reduced BBB penetration and higher non-specific tissue binding [1]. The lower aromatic ring count further reduces the risk of cytochrome P450 inhibition and phospholipidosis. Procurement guidance: select this ester as the primary screening compound for CNS programs; reserve the benzhydryl analog for peripheral target applications where enhanced lipophilicity may confer benefit.

Prodrug Strategy Development: Exploiting Esterase-Mediated Hydrolysis for Controlled Generation of the Active Carboxylic Acid

The isopropyl ester linkage in CAS 338792-73-7 is a defined substrate for human carboxylesterases (CES1/CES2), enabling its use as a prodrug or tool compound for studying esterase-dependent activation. This property is absent in NSI-189 (CAS 1270138-40-3), which features a metabolically stable methanone bridge. Investigators designing experiments that require intracellular generation of the free carboxylic acid (CAS 247117-48-2) from a membrane-permeable precursor should select this ester. The predicted ~1.5–2.0 log unit increase in lipophilicity relative to the acid supports enhanced passive membrane permeability of the prodrug form. [2]

SAR Exploration Around the Benzylpiperazine-Nicotinate Scaffold: Conformational Flexibility as a Variable for Binding-Site Adaptability

With 6 rotatable bonds, CAS 338792-73-7 offers substantially greater conformational freedom than piberaline (3 rotatable bonds), making it a valuable tool for probing the conformational requirements of target binding pockets within the benzylpiperazine-nicotinate chemotype. When used alongside the more rigid piberaline in parallel SAR studies, the differential flexibility can help deconvolute whether observed affinity differences arise from conformational entropy penalties or from altered pharmacophoric geometry. The target compound's N-linked piperazine-pyridine connectivity, versus piberaline's carbonyl-bridged linkage, further diversifies the accessible chemical space. [3]

Analytical Method Development and Reference Standard Use: Multi-Vendor Purity Documentation Supporting QC Protocol Establishment

The availability of CAS 338792-73-7 from multiple vendors with documented purity tiers (85–98%) and batch-specific QC data including NMR, HPLC, and GC supports its use as a reference standard in analytical method development. The 90% purity grade with full QC documentation from Bidepharm provides a cost-effective starting point for HPLC method validation, while the 98% HPLC-grade material from ChemicalBook can serve as a calibration standard for quantitative analysis. This multi-vendor, multi-purity availability is superior to the narrower sourcing options for the benzhydryl analog CAS 400085-29-2, reducing the risk of supply-chain disruption during long-term analytical studies.

Quote Request

Request a Quote for Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.